molecular formula C17H16Cl2FNO5S B2528441 Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate CAS No. 338961-58-3

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate

Cat. No. B2528441
M. Wt: 436.28
InChI Key: BMRWOVBUNDJBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate" is a chemical entity that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their relevance in medicinal chemistry. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline is highlighted as a key fragment in the structure of compounds with antitumor properties and as a precursor for protein-kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline was achieved from 4-methoxybenzene-1-sulfonyl chloride in four steps with a 59% overall yield . Similarly, the synthesis of hydroxamic acids and ureas from carboxylic acids was performed using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which is a reagent that can facilitate Lossen rearrangement .

Molecular Structure Analysis

X-ray powder diffraction data can provide detailed information about the molecular structure of related compounds. For instance, the unit-cell parameters and space group for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate were reported, which could be useful for understanding the crystal structure of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from the synthesis and derivatization reactions described. For example, the derivatization of caproic acid using a new sulfonate reagent for analytical purposes in liquid chromatography demonstrates the potential for chemical modification of related compounds . Additionally, the synthesis of 5-alkylthio (or sulfonyl)methyl-5-m-methoxyphenylhydantoin-3-acetic acid derivatives for the development of new anti-inflammatory and analgesic drugs shows the versatility of these chemical structures in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized through various analytical techniques. For instance, the synthesized compounds in the study of COX-2 inhibitors were characterized by their COX-inhibition activity, selectivity, and analgesic activity in vivo . The negative halochromism observed in a hinopurpurin derivative indicates the sensitivity of these compounds to changes in their environment, which could be relevant for the compound of interest .

Scientific Research Applications

1. Synthesis of Naproxen Derivatives for Anticancer Properties

A novel series of naproxen derivatives were synthesized, among which some compounds demonstrated anticancer activity against prostate cancer cell lines. The structures of these compounds were defined using various spectral methods and their purity was confirmed through several analytical techniques (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).

2. Synthesis of Fsec-Protected Glycosyl Donor

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed, synthesized, and used for the protection of hydroxyl groups in carbohydrate chemistry. It was found to be cleavable under mild basic conditions and stable under acidic conditions. The Fsec group was utilized in synthesizing a galactose building block for further carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).

3. Multistep Reaction for Synthesis of Pyrrole Derivatives

Ethyl 2-oxo-2-(trifluoromethylanilino)-acetate underwent a multistep reaction with dialkyl acetylenedicarboxylates to produce pyrrole derivatives. A dynamic NMR study indicated a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Nasiri, & Djahaniani, 2005).

4. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers

Ethyl 2-bromo-2,2-difluoroacetate was involved in radical additions to vinyl ethers, demonstrating a methodology that has been applied in the synthesis of 3,3-difluoro-GABA, completing the series of isomeric difluoro GABAs. This showcased the versatility of such reactions in synthesizing perfluoroalkylated organic compounds (Kondratov et al., 2015).

5. Synthesis of Efletirizine Hydrochloride

Efletirizine hydrochloride, a histamine H1 receptor antagonist, was synthesized from ethyl(2-chloroethoxy)acetate. The synthesis involved condensation, hydrolysis, and salt formation, achieving an overall yield of about 78% (Lifang, 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and potential uses in various industries .

properties

IUPAC Name

ethyl 2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(19)8-13(15)18)27(23,24)12-6-4-11(20)5-7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWOVBUNDJBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.